(R)-(+)-propylene oxide

Description

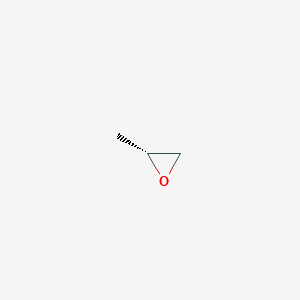

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320388 | |

| Record name | (2R)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15448-47-2 | |

| Record name | (+)-Propylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene oxide, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Propylene Oxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide, also known as (R)-(+)-methyloxirane or (R)-(+)-1,2-epoxypropane, is a chiral epoxide of significant interest in synthetic organic chemistry and drug development.[1] Its strained three-membered ring makes it a versatile building block for the introduction of a chiral propylene glycol unit, a common motif in many biologically active molecules. This guide provides a comprehensive overview of the chemical properties and structure of this compound, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Chemical Structure

This compound is the dextrorotatory enantiomer of propylene oxide. The "(R)" designation refers to the stereochemical configuration at the chiral carbon atom (C2) according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a three-membered heterocyclic ring containing two carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms.

Caption: Ball-and-stick models of the (R) and (S) enantiomers of propylene oxide.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O | [2] |

| Molecular Weight | 58.08 g/mol | [2] |

| CAS Number | 15448-47-2 | [2] |

| Appearance | Colorless, volatile liquid | [3] |

| Odor | Ethereal, benzene-like | [3][4] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 33-34 °C | [2] |

| Melting Point | -112 °C | [4] |

| Density | 0.829 g/mL at 20 °C | [2] |

| Optical Rotation ([α]²⁰/D) | +14° (neat) | [2] |

| Refractive Index (n²⁰/D) | 1.366 | [2] |

| Vapor Pressure | 58.9 kPa (442 mmHg) at 20 °C | [5] |

| Solubility in Water | 59% by weight at 25 °C | [5] |

| Solubility in Organic Solvents | Miscible with acetone, benzene, carbon tetrachloride, ether, and methanol | [3][5] |

| Flash Point | -37 °C (closed cup) | [5] |

| Autoignition Temperature | 748 °C | [5] |

Experimental Protocols

Detailed experimental methodologies for the determination of key physical properties are outlined below. While specific primary sources detailing the determination for this compound are not always available in readily accessible literature, the following represents standard and widely accepted methods for volatile organic compounds.

Determination of Boiling Point

The boiling point of a volatile liquid like propylene oxide can be determined using a micro-boiling point or distillation method.[6]

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with the liquid sample (a few milliliters) and a boiling chip to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected. This constant temperature is the boiling point.[7]

Determination of Density

The density of a volatile liquid can be accurately measured using a pycnometer.[1]

Methodology: Pycnometry

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is carefully filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Measurement of Optical Rotation

The optical rotation is measured using a polarimeter, which quantifies the extent to which a chiral compound rotates the plane of polarized light.

Methodology: Polarimetry

-

Instrument Calibration: The polarimeter is calibrated using a blank solvent.

-

Sample Preparation: A solution of the chiral compound of known concentration is prepared, or the neat liquid is used.

-

Measurement: The sample is placed in a polarimeter cell of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation is measured by the detector.

-

Specific Rotation Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. For a neat liquid, the density is used in place of concentration.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. For this compound, the ¹H NMR spectrum typically shows signals for the methyl, methine, and methylene protons of the epoxide ring. The chemical shifts and coupling constants provide detailed structural information.[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The characteristic C-O-C stretching of the epoxide ring is a key feature in the IR spectrum of propylene oxide.[11]

Chemical Reactivity and Synthetic Applications

The high ring strain of the epoxide in this compound makes it susceptible to ring-opening reactions with a variety of nucleophiles. These reactions are fundamental to its utility as a chiral building block.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of the attack is dependent on the reaction conditions (acidic or basic).

-

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1).[12][13]

Caption: Workflow of nucleophilic ring-opening of propylene oxide under basic conditions.

-

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.[14]

Caption: Signaling pathway for acid-catalyzed ring-opening of propylene oxide.

Hydrolysis to Propylene Glycol

The hydrolysis of propylene oxide yields propylene glycol. This reaction can be catalyzed by either acid or base. The acid-catalyzed hydrolysis proceeds with the attack of water on the more substituted carbon, while the base-catalyzed reaction involves the attack of hydroxide on the less substituted carbon.[15]

Synthesis of Enantiopure this compound

A common method for obtaining enantiomerically pure this compound is through the hydrolytic kinetic resolution (HKR) of racemic propylene oxide, often employing Jacobsen's catalyst.[16] In this process, one enantiomer is selectively hydrolyzed to the diol at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess.

Caption: Experimental workflow for the synthesis of this compound via Jacobsen HKR.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is also classified as a carcinogen and is toxic upon inhalation, ingestion, and skin contact.[5] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable chiral synthon with well-defined chemical and physical properties. Its reactivity, dominated by nucleophilic ring-opening reactions, allows for the stereoselective synthesis of a wide range of important organic molecules. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and development.

References

- 1. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]

- 2. chemwhat.com [chemwhat.com]

- 3. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]

- 4. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. fao.org [fao.org]

- 7. sibran.ru [sibran.ru]

- 8. mdpi.com [mdpi.com]

- 9. Propylene oxide(75-56-9) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution infrared spectra and rovibrational analysis of the ν 12 band of propylene oxide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02943G [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ieomsociety.org [ieomsociety.org]

- 16. researchgate.net [researchgate.net]

(R)-(+)-propylene oxide CAS number 15448-47-2

An In-depth Technical Guide to (R)-(+)-Propylene Oxide

Topic: this compound CAS Number: 15448-47-2

This technical guide provides a comprehensive overview of this compound, a crucial chiral building block in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known as (R)-(+)-1,2-epoxypropane or (2R)-2-methyloxirane, is a colorless, volatile liquid with an ether-like odor.[1][2] It is a chiral epoxide, existing as a single enantiomer.[2] This chirality makes it a valuable intermediate in the asymmetric synthesis of more complex molecules.[3] The compound is miscible with water and many organic solvents.[4][5][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15448-47-2 | [2][4] |

| Molecular Formula | C₃H₆O | [1][2][6] |

| Molecular Weight | 58.08 g/mol | [3][8] |

| Appearance | Colorless to light yellow liquid | [1][6][9] |

| Boiling Point | 33-34 °C | [4][6] |

| Density | 0.829 g/mL at 20 °C | [4][6] |

| Refractive Index (n20/D) | 1.366 | [4][6] |

| Optical Rotation ([α]20/D) | +14°, neat | |

| Flash Point | -40 °C (-40 °F) (Pensky-Martens closed cup) | [3] |

| Water Solubility | 405 g/L; Miscible | [5][7] |

| Vapor Pressure | 588 hPa at 20 °C | [6] |

| Explosive Limit | 1.9-37% (V) | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for Propylene Oxide

| Assignment | Chemical Shift (ppm) | Solvent | Source(s) |

| CH | 2.979 (m) | CDCl₃ | [10] |

| CH₂ | 2.745 (m) | CDCl₃ | [10] |

| CH₂ | 2.427 (m) | CDCl₃ | [10] |

| CH₃ | 1.316 (d) | CDCl₃ | [10] |

Note: Spectra available from various sources confirm these general shifts.[8][10][11]

Synthesis and Enantioselective Resolution

Industrially, propylene oxide is typically produced as a racemic mixture through processes like the chlorohydrin route or oxidation with organic peroxides.[1] To obtain the enantiomerically pure this compound, a resolution step is required.

Hydrolytic Kinetic Resolution (HKR)

A highly efficient method for resolving racemic propylene oxide is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[12][13] This process utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted and in high enantiomeric excess.[1][12][14] The HKR method is valued for its high selectivity, suitability for large-scale production, and the use of water as an inexpensive reactant.[12][14]

The reaction provides access to highly enantioenriched terminal epoxides, which are otherwise difficult to obtain.[14] The process involves a cooperative bimetallic catalytic mechanism where the chiral (salen)Co complex serves as both a precatalyst and cocatalyst.[13]

References

- 1. Propylene oxide - Wikipedia [en.wikipedia.org]

- 2. CAS 15448-47-2: (+)-Propylene oxide | CymitQuimica [cymitquimica.com]

- 3. (R)-(+)-环氧丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 15448-47-2 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. (R)-Propylene Oxide [chembk.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 15448-47-2 | this compound | Chiralblock [chiralblock.com]

- 10. Propylene oxide(75-56-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]

Chirality and Optical Rotation of (R)-(+)-Propylene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Propylene oxide is a pivotal chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereospecificity is fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often confined to a single enantiomer. This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound. It includes a detailed exploration of its chiroptical properties, standardized experimental protocols for the determination of its optical rotation, and its applications in the synthesis of chiral drugs. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and asymmetric synthesis.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same physical properties, such as boiling point, melting point, and solubility, but they differ in their interaction with plane-polarized light. This phenomenon is known as optical activity.

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarized light to the right (clockwise).

-

Levorotatory (-): An enantiomer that rotates the plane of polarized light to the left (counter-clockwise).

This compound is the dextrorotatory enantiomer of propylene oxide, a chiral epoxide. The "(R)" designation refers to its absolute configuration based on the Cahn-Ingold-Prelog priority rules, while the "(+)" sign indicates its dextrorotatory nature.

Physicochemical and Chiroptical Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆O | |

| Molar Mass | 58.08 g/mol | |

| Appearance | Colorless, volatile liquid | [1][2] |

| Density | 0.829 g/mL at 20 °C | [3] |

| Boiling Point | 33-34 °C | [3] |

| Refractive Index (n20/D) | 1.366 | [3] |

| Solubility | Miscible with water and many organic solvents. | [1][2] |

Table 2: Chiroptical Properties of this compound

| Property | Value | Conditions | Reference |

| Specific Rotation [α] | +14° | 20°C, neat (D-line of sodium) | [3] |

| Enantiomeric Purity | Typically ≥99% for commercial products | - |

The optical rotation of a chiral compound is influenced by several factors, including the solvent, concentration, temperature, and the wavelength of the light used.[4][5][6][7] For this compound, the specific rotation is most commonly reported for the neat liquid at 20°C using the sodium D-line (589.3 nm).

Experimental Protocol: Determination of Optical Rotation

The following is a detailed methodology for the accurate determination of the optical rotation of this compound. Due to its high volatility and flammability, strict adherence to safety protocols is mandatory.[8][9][10][11][12]

Safety Precautions

-

Fume Hood: All handling of propylene oxide must be conducted in a certified chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber or polyvinyl alcohol gloves are recommended).[8][9][10]

-

Ignition Sources: Propylene oxide is extremely flammable. Ensure that there are no open flames, hot surfaces, or sources of static discharge in the vicinity.[8][11][12]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable and toxic vapors.[9][12]

Instrumentation and Materials

-

Polarimeter: A calibrated polarimeter with a sodium lamp (D-line, 589.3 nm) or other specified wavelength source.

-

Polarimeter Cell: A thermostattable cell of known path length (e.g., 1 dm).

-

This compound: High-purity sample.

-

Solvent (if applicable): A suitable, dry, and optically inactive solvent.

-

Gastight Syringe: For accurate and safe transfer of the volatile liquid.

-

Volumetric Flasks and Pipettes: For accurate preparation of solutions.

Experimental Procedure

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Calibrate the instrument by measuring the optical rotation of a blank (either an empty cell or a cell filled with the solvent to be used). The reading should be zero.

-

-

Sample Preparation (Neat Liquid):

-

Ensure the polarimeter cell is clean and dry.

-

In a chemical fume hood, carefully draw the neat this compound into a gastight syringe.

-

Inject the liquid into the polarimeter cell, ensuring there are no air bubbles in the light path.

-

Cap the cell securely to prevent evaporation.

-

-

Sample Preparation (Solution):

-

Accurately weigh a specific amount of this compound in a tared and sealed vial.

-

Transfer the vial into a volumetric flask of a known volume.

-

Add the desired solvent to the flask, dissolve the compound completely, and then fill to the mark.

-

Calculate the concentration in g/mL.

-

Fill the polarimeter cell with the solution as described for the neat liquid.

-

-

Measurement:

-

Place the filled polarimeter cell in the sample chamber of the polarimeter.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20°C).

-

Record the observed optical rotation (α).

-

Repeat the measurement several times and calculate the average value.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α] = α / (l × c)

Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).

-

Role in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block, often referred to as a "chiral pool" starting material, for the asymmetric synthesis of a wide range of pharmaceuticals. The stereochemistry of the final drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Synthesis of β-Blockers

A prominent application of this compound is in the synthesis of β-adrenergic receptor antagonists, or β-blockers, which are used to treat various cardiovascular conditions.[13][14][15][16] The therapeutic activity of many β-blockers resides in the (S)-enantiomer. The synthesis often involves the ring-opening of the chiral epoxide with an appropriate amine, which proceeds with inversion of stereochemistry at the reaction center.

Caption: Asymmetric synthesis of (S)-β-blockers from this compound.

General Utility in Chiral Synthesis

The reactivity of the strained epoxide ring in this compound allows for a variety of nucleophilic ring-opening reactions, providing access to a wide range of chiral intermediates. This versatility makes it a cornerstone in the synthesis of complex molecules where precise stereochemical control is essential.[17][18]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Relationship between enantiomers and their optical rotation.

Caption: Experimental workflow for determining specific optical rotation.

Conclusion

This compound is a molecule of significant industrial and academic importance, primarily due to its chirality. Its well-defined chiroptical properties, particularly its dextrorotatory nature, provide a direct means of assessing its enantiomeric purity. The experimental protocols outlined in this guide, when followed with the requisite safety precautions, enable the reliable determination of its optical rotation. For professionals in drug development, a thorough understanding of the properties and handling of this key chiral building block is essential for the successful and safe synthesis of enantiomerically pure pharmaceuticals.

References

- 1. (R)-Propylene Oxide [chembk.com]

- 2. This compound | 15448-47-2 [chemicalbook.com]

- 3. (R)-(+)-环氧丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. in.nau.edu [in.nau.edu]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. purdue.edu [purdue.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. balchem.com [balchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jmedchem.com [jmedchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Spectroscopic Profile of (R)-(+)-Propylene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral molecule (R)-(+)-propylene oxide. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in chemical synthesis, stereoselective analysis, and drug development, where the precise characterization of chiral building blocks is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, providing key parameters for its identification and characterization.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits a characteristic set of signals corresponding to the methine, methylene, and methyl protons of the epoxide ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Hc (CH) | ~2.85 | J(Hc, Ha) = 4.2 |

| J(Hc, Hb) = 2.5 | ||

| J(Hc, Hd) = 5.6 | ||

| Ha (CH₂) | ~2.59 | J(Ha, Hb) = 4.8 |

| J(Ha, Hc) = 4.2 | ||

| Hb (CH₂) | ~2.28 | J(Hb, Ha) = 4.8 |

| J(Hb, Hc) = 2.5 | ||

| Hd (CH₃) | ~1.21 | J(Hd, Hc) = 5.6 |

Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (CH) | 48.17 |

| C1 (CH₂) | 47.94 |

| C3 (CH₃) | 18.08[1] |

Note: The assignment is based on established principles of ¹³C NMR spectroscopy, where the methyl carbon is significantly more shielded (lower ppm value) than the carbons of the strained epoxide ring.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of the epoxide ring and the methyl group.

Table 3: Characteristic Infrared Absorption Frequencies for Propylene Oxide

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3058 | C-H stretch (epoxide ring) |

| ~3000 | C-H stretch (methyl group) |

| ~1460 | C-H bend (methyl group) |

| ~1435 | CH₂ scissoring |

| ~1380 | C-H bend (methyl group, umbrella) |

| ~1260 | Ring breathing |

| ~930 | Ring deformation |

| ~830 | Asymmetric ring stretch |

| ~770 | CH₂ rock |

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring NMR and IR spectra of a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the protons.

-

Infrared Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation:

-

Place a drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational modes of the molecule.

-

Identify and label the characteristic absorption peaks and compare them to known values for propylene oxide and its functional groups.

-

Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of this compound with atoms labeled to correspond to the presented NMR and IR data.

Caption: Molecular structure of this compound with atom labels.

References

The First Chiral Molecule in Interstellar Space: A Technical Guide to the Discovery of Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

The detection of propylene oxide (CH₃CHCH₂O) in the interstellar medium (ISM) marked a pivotal moment in astrochemistry and the search for prebiotic molecules in the cosmos. As the first chiral molecule discovered beyond our solar system, its presence provides a unique opportunity to study the origins of homochirality, a fundamental property of life on Earth. This technical guide offers an in-depth overview of the discovery, from the observational campaigns and laboratory spectroscopy that enabled it, to the current understanding of its formation and the physical conditions of its interstellar environment.

The Discovery of Interstellar Propylene Oxide

Propylene oxide was first detected in the star-forming region Sagittarius B2 (North), or Sgr B2(N), a dense and chemically rich molecular cloud near the center of our Milky Way galaxy.[1][2] The discovery was the result of the Prebiotic Interstellar Molecular Survey (PRIMOS), a large-scale project utilizing the National Science Foundation's Green Bank Telescope (GBT).[1][3] Supporting observations were conducted with the Parkes radio telescope in Australia.[1][4]

The identification of propylene oxide was made possible by comparing the astronomical spectra with highly accurate laboratory measurements of its rotational transitions.[5] Its detection in a cold, extended molecular shell around protostellar clusters in Sgr B2(N) suggests that such complex organic molecules can form in the early stages of star and planet formation.[2][6]

Observational Data

The initial detection and subsequent analyses have provided key quantitative data on the physical and chemical conditions of the region where propylene oxide resides. Non-Local Thermodynamic Equilibrium (non-LTE) modeling has been crucial in refining these parameters beyond the initial estimates.

Table 1: Observational Parameters for Propylene Oxide in Sagittarius B2(N)

| Parameter | Value | Telescope(s) | Reference(s) |

| Source | Sagittarius B2(N) | GBT, Parkes | [1][2] |

| Column Density (N) | ~1 x 10¹³ cm⁻² (LTE) | GBT, Parkes | [7] |

| ~3 x 10¹² cm⁻² (non-LTE) | GBT, Parkes | [7] | |

| Excitation Temperature (Tex) | ~5.2 K (LTE) | GBT, Parkes | [7] |

| 5 K - 35 K (LTE range) | GBT, Parkes | [7] | |

| Kinetic Temperature (Tkin) | ~10 K (non-LTE) | GBT, Parkes | [7] |

| H₂ Density (n(H₂)) | ~2000 cm⁻³ (non-LTE) | GBT, Parkes | [7] |

Table 2: Detected Rotational Transitions of Propylene Oxide

| Transition | Frequency (MHz) | Telescope | Reference(s) |

| 2₁₁ - 1₁₀ | 12837.2 | GBT | [1] |

| 4₁₄ - 3₁₃ | 12072.1 | GBT | [1] |

| 5₁₅ - 4₁₄ | 14048.4 | Parkes | [1] |

Experimental Protocols

The successful identification of propylene oxide in the ISM was a culmination of sensitive astronomical observations and precise laboratory spectroscopy.

Astronomical Observations: A Workflow

The observational workflow involved a series of steps, from data acquisition with radio telescopes to the final identification of the molecular signature.

The primary observations were conducted as part of the PRIMOS survey using the 100-meter Green Bank Telescope.

-

Telescope: Robert C. Byrd Green Bank Telescope (GBT)

-

Survey: Prebiotic Interstellar Molecular Survey (PRIMOS)

-

Frequency Coverage: The PRIMOS survey provides nearly continuous frequency coverage from approximately 1 GHz to 50 GHz.

-

Backend Spectrometer: The VErsatile GBT Astronomical Spectrometer (VEGAS) was utilized, offering high spectral resolution and large bandwidth.

-

Observing Mode: The observations were conducted in a spectral line survey mode, systematically scanning a wide range of frequencies toward Sgr B2(N).

-

Data Reduction: The raw data were calibrated and processed to produce high-sensitivity spectra.

Supporting observations were carried out with the 64-meter Parkes radio telescope to confirm one of the rotational transitions.

-

Telescope: Parkes Radio Telescope

-

Receiver: The specific receiver used covered the frequency range of the targeted propylene oxide transition.

-

Purpose: To provide an independent detection of a key rotational line that was difficult to observe from the Northern Hemisphere.

Laboratory Microwave Spectroscopy

The unambiguous identification of propylene oxide in the astronomical spectra was entirely dependent on precise laboratory measurements of its rotational spectrum. Modern microwave spectroscopy, particularly Fourier-transform microwave (FTMW) and chirped-pulse FTMW (CP-FTMW) spectroscopy, provides the necessary accuracy.[5]

-

Sample Preparation: A sample of propylene oxide is introduced into a high-vacuum chamber. For molecules that are solid or liquid at room temperature, gentle heating may be required to produce a sufficient vapor pressure.

-

Supersonic Expansion: The propylene oxide vapor, often seeded in an inert carrier gas like neon or argon, is expanded through a pulsed nozzle into the vacuum chamber. This process cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the spectrum by populating only the lowest energy levels.

-

Microwave Excitation:

-

FTMW Spectroscopy: A short, high-power microwave pulse is used to excite the molecules.

-

CP-FTMW Spectroscopy: A broadband "chirped" pulse, which sweeps across a range of frequencies, is used to excite a wide portion of the rotational spectrum simultaneously.

-

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay or FID). This signal is detected by a sensitive receiver.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform. This results in a high-resolution spectrum showing the rotational transitions of the molecule.

-

Spectral Analysis: The measured transition frequencies are fitted to a Hamiltonian model to determine the precise rotational constants of the molecule. These constants can then be used to predict the frequencies of all other rotational transitions with high accuracy.

Table 3: Laboratory Rotational Constants of Propylene Oxide

| Constant | Value (MHz) | Reference |

| A | 18036.3 | [Mesko et al. (2017)] |

| B | 6686.7 | [Mesko et al. (2017)] |

| C | 5955.6 | [Mesko et al. (2017)] |

Formation Pathways of Propylene Oxide in the Interstellar Medium

The formation of a molecule as complex as propylene oxide in the cold, diffuse conditions of the ISM is a topic of active research. Two primary pathways are considered: gas-phase reactions and reactions occurring on the surfaces of icy dust grains.

Gas-Phase Formation

Gas-phase reactions involve collisions between atoms and smaller molecules. While less efficient for the formation of larger molecules, certain ion-molecule reactions are considered plausible routes to propylene oxide.

Grain-Surface Chemistry

The surfaces of interstellar dust grains, coated with ice mantles, are thought to act as catalytic sites for the formation of complex organic molecules. Smaller, more mobile species can accrete onto these surfaces, where they can react to form more complex structures like propylene oxide. These newly formed molecules can then be released into the gas phase through processes like thermal desorption (as the region heats up due to star formation) or non-thermal desorption mechanisms.

Significance and Future Directions

The discovery of propylene oxide in the ISM has profound implications for our understanding of prebiotic chemistry in the universe.

-

Homochirality: It provides the first opportunity to search for an enantiomeric excess of a chiral molecule outside of our solar system. Detecting such an imbalance would lend support to theories that the handedness of life on Earth has an extraterrestrial origin.

-

Molecular Complexity: The presence of a nine-atom, structurally complex molecule like propylene oxide demonstrates the chemical richness of star-forming regions and their potential to synthesize the building blocks of life.

-

Future Research: Future observational campaigns with next-generation telescopes, such as the Square Kilometre Array, will offer increased sensitivity and spatial resolution, potentially enabling the detection of an enantiomeric excess through polarization measurements. Further laboratory and theoretical studies are also crucial to refine our understanding of its formation and destruction pathways.

The detection of interstellar propylene oxide has opened a new frontier in astrochemistry, directly linking the chemistry of the cosmos to the fundamental properties of life. Continued research in this area promises to shed further light on our cosmic origins.

References

- 1. cv.nrao.edu [cv.nrao.edu]

- 2. Discovery of the interstellar chiral molecule propylene oxide (CH₃CHCH₂O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic identification of interstellar molecules | NIST [nist.gov]

- 4. Chiral Molecule Detected in Interstellar Cloud Sagittarius B2 | Astronomy | Sci-News.com [sci.news]

- 5. McGuire Research Group [mcguirelab.mit.edu]

- 6. Chiroptical activity of gas-phase propylene oxide predicting the handedness of interstellar circular polarization in the presolar nebula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcguirelab.mit.edu [mcguirelab.mit.edu]

Stereochemistry of (R)-(+)-Propylene Oxide Ring-Opening: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide is a versatile chiral building block in organic synthesis, prized for its utility in the stereoselective introduction of a 1,2-diol synthon. The stereochemical outcome of its ring-opening reactions is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. This technical guide provides a comprehensive overview of the stereochemistry and regioselectivity of the ring-opening of this compound under both acidic and basic conditions with a variety of nucleophiles.

Core Principles: Mechanism and Stereochemistry

The ring-opening of epoxides, including this compound, is predominantly governed by the SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism dictates that the incoming nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the backside, leading to an inversion of stereochemistry at the center of attack. This is often referred to as Walden inversion.

Under basic or neutral conditions , a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (the primary carbon in the case of propylene oxide).

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then proceeds. In this case, the regioselectivity is altered. While the reaction still proceeds with inversion of configuration, the nucleophile preferentially attacks the more substituted carbon (the secondary, chiral carbon). This is because the transition state has a significant degree of carbocationic character, and the positive charge is better stabilized on the more substituted carbon.

Quantitative Analysis of Regioselectivity and Stereoselectivity

The regioselectivity of the ring-opening reaction is a critical factor, leading to two possible regioisomeric products. The "normal" product results from the nucleophilic attack at the less substituted carbon, while the "abnormal" or "Markownikoff" product arises from the attack at the more substituted carbon. The stereochemical purity of the products is often reported as enantiomeric excess (e.e.).

| Nucleophile | Conditions | Major Product | Regioisomer Ratio (Normal:Abnormal) | Stereochemistry | Enantiomeric Excess (e.e.) |

| Oxygen Nucleophiles | |||||

| H₂O | Acidic (H₂SO₄) | (S)-Propane-1,2-diol | Predominantly Abnormal | Inversion | >98% |

| H₂O | Basic (NaOH) | (R)-Propane-1,2-diol | Predominantly Normal | Retention (attack at C1) | >98% |

| CH₃OH | Acidic (H₂SO₄) | (S)-2-Methoxy-1-propanol | Predominantly Abnormal | Inversion | High |

| CH₃O⁻ | Basic (NaOCH₃) | (R)-1-Methoxy-2-propanol | Predominantly Normal | Retention (attack at C1) | High |

| Nitrogen Nucleophiles | |||||

| NH₃ | - | 1-Amino-2-propanol | Predominantly Normal | Retention (attack at C1) | High |

| Aniline | Lewis Acid (LiBr) | 1-(Phenylamino)-2-propanol | Predominantly Normal | Retention (attack at C1) | High |

| N₃⁻ | Basic/Neutral | 1-Azido-2-propanol | Predominantly Normal | Retention (attack at C1) | >95% |

| N₃⁻ | Acidic | 2-Azido-1-propanol | Predominantly Abnormal | Inversion | >95% |

| Carbon Nucleophiles | |||||

| R₂CuLi (Gilman) | Neutral | (R)-Secondary Alcohol | Predominantly Normal | Retention (attack at C1) | High |

| RMgX (Grignard) | Neutral | (R)-Secondary Alcohol | Predominantly Normal | Retention (attack at C1) | High |

Experimental Protocols

Acid-Catalyzed Ring-Opening with Methanol

Objective: To synthesize (S)-2-methoxy-1-propanol.

Procedure:

-

To a solution of this compound (1.0 g, 17.2 mmol) in anhydrous methanol (20 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield (S)-2-methoxy-1-propanol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral GC or HPLC.

Base-Catalyzed Ring-Opening with Sodium Methoxide

Objective: To synthesize (R)-1-methoxy-2-propanol.

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (0.40 g, 17.4 mmol) to anhydrous methanol (20 mL) under an inert atmosphere at 0 °C.

-

To this solution, add this compound (1.0 g, 17.2 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by fractional distillation to obtain (R)-1-methoxy-2-propanol.

-

Characterize the product and determine the enantiomeric excess as described previously.

Ring-Opening with a Carbon Nucleophile (Gilman Reagent)

Objective: To synthesize a chiral secondary alcohol.

Procedure:

-

Prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere.

-

To the freshly prepared Gilman reagent, add a solution of this compound in the same solvent dropwise at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting secondary alcohol by flash column chromatography.

-

Characterize the product by spectroscopic methods and determine the enantiomeric excess.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the ring-opening of this compound is dictated by the reaction conditions, which determine the nature of the electrophile and the site of nucleophilic attack. These relationships can be visualized as follows:

Base-Catalyzed Ring-Opening Workflow

The experimental workflow for a typical base-catalyzed ring-opening involves the generation of a potent nucleophile which then attacks the epoxide.

Physical properties of (R)-(+)-methyloxirane

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Methyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of (R)-(+)-methyloxirane, also known as (R)-(+)-propylene oxide. The information is presented for a technical audience, with a focus on quantitative data and detailed experimental methodologies.

Core Physical Properties

(R)-(+)-Methyloxirane is a chiral epoxide, a colorless, volatile liquid at room temperature.[1][2] Its physical characteristics are crucial for its application in chemical synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

Quantitative Data Summary

The key physical properties of (R)-(+)-methyloxirane are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₃H₆O | |

| Molecular Weight | 58.08 g/mol | |

| Boiling Point | 33-34 °C | at 1 atm |

| Melting Point | -112 °C | |

| Density | 0.829 g/mL | at 20 °C |

| Refractive Index (n_D) | 1.366 | at 20 °C |

| Specific Rotation ([α]_D) | +14° | neat, at 20 °C |

Data sourced from multiple chemical suppliers and databases.[3][4][5][6][7][8][9]

Experimental Protocols

The following sections detail the standard laboratory procedures for measuring the physical properties listed above.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small liquid samples.[10]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attachment

Procedure:

-

Add 0.5-1 mL of (R)-(+)-methyloxirane to the small test tube.

-

Place the capillary tube into the test tube with the open end down.[10]

-

Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full.

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil but not touching the glass.[10]

-

Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[10] This design promotes convection and ensures uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[10] Record this temperature.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement

This protocol determines the mass per unit volume of the liquid.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (readable to at least 0.01 g)

-

Pasteur pipette or dropper

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[12]

-

Carefully transfer a specific volume of (R)-(+)-methyloxirane, for example, 5.0 mL, into the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[13]

-

Record the exact volume added.

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.[12][13]

-

Calculate the density using the formula: Density = Mass / Volume .

-

For improved accuracy, repeat the measurement two more times and calculate the average density.[13]

-

The measurement should be performed at a controlled temperature (e.g., 20 °C), as density is temperature-dependent.[14]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance. It is a characteristic property useful for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.[15]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (to circulate water through the refractometer)

-

Light source (typically a sodium D-line lamp or a white light source with a compensating prism)

-

Dropper

-

Solvent (e.g., acetone or ethanol) and soft tissue for cleaning

Procedure:

-

Turn on the refractometer's light source and the circulating water bath set to 20 °C. Allow the instrument to equilibrate.

-

Use a soft tissue and a small amount of acetone or ethanol to clean the surfaces of the measuring and illuminating prisms.

-

Using a clean dropper, place 1-2 drops of (R)-(+)-methyloxirane onto the surface of the lower prism.

-

Close the prisms together securely.

-

Look through the eyepiece. Turn the coarse adjustment knob until the light and dark fields become visible in the field of view.

-

Sharpen the dividing line between the light and dark fields by adjusting the compensator drum (this removes any color fringes).

-

Use the fine adjustment knob to center the sharp dividing line exactly on the crosshairs of the eyepiece.[15]

-

Press the switch to illuminate the scale and read the refractive index value. Record the temperature at which the measurement was taken.

Specific Rotation Measurement

Specific rotation is the angle to which a chiral compound rotates plane-polarized light under standard conditions. It is a defining characteristic of an enantiomer.

Apparatus:

-

Polarimeter

-

Polarimeter sample cell (of a known path length, e.g., 1 dm)

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source

Procedure:

-

Turn on the polarimeter and allow the light source to warm up and stabilize.[16]

-

Blank Measurement: First, fill the sample cell with a suitable blank solvent (if measuring a solution) or leave it empty if measuring a neat liquid and there is an air-zeroing function. For a neat measurement, the "blank" is often just aligning the polarizers. Place the cell in the polarimeter and zero the instrument.

-

Sample Preparation: For (R)-(+)-methyloxirane, the measurement is typically done "neat" (without a solvent). Carefully fill the clean, dry polarimeter cell with the neat liquid, ensuring no air bubbles are trapped in the light path.[16]

-

Measurement: Place the filled sample cell into the polarimeter.[17]

-

Rotate the analyzer and look through the eyepiece until the light field appears at its darkest or at a uniform brightness (depending on the instrument design). Record the observed angle of rotation (α).[17] Modern digital polarimeters will provide a direct reading.[16]

-

Calculation: The specific rotation ([α]) is calculated using Biot's Law.[17][18][19] For a neat liquid, the formula is: [α] = α / (l × d) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

d is the density of the liquid in g/mL.

-

-

The temperature and the wavelength of light used must be reported with the final value (e.g., [α]²⁰_D).[19][20]

Visualizations

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound like (R)-(+)-methyloxirane.

A generalized workflow for determining the physical properties of a liquid sample.

References

- 1. Propylene oxide - Wikipedia [en.wikipedia.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound 99 15448-47-2 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chembk.com [chembk.com]

- 6. (2R)-2-methyloxirane [stenutz.eu]

- 7. methyloxirane [stenutz.eu]

- 8. (S)-(-)-氧化丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 75-56-9 CAS MSDS (Propylene oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. batman.edu.tr [batman.edu.tr]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 18. vernier.com [vernier.com]

- 19. Specific rotation - Wikipedia [en.wikipedia.org]

- 20. Specific Rotation - Chemistry Steps [chemistrysteps.com]

(R)-(+)-propylene oxide mechanism of action in catalysis

An In-depth Technical Guide on the Mechanism of Action of (R)-(+)-Propylene Oxide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chiral building block of significant importance in the chemical and pharmaceutical industries. Its utility is greatly enhanced through catalytic processes that exploit its stereochemistry to produce enantiomerically pure compounds. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in two key catalytic transformations: the hydrolytic kinetic resolution (HKR) of terminal epoxides and the ring-opening copolymerization (ROCOP) with carbon dioxide. This document details the catalytic cycles, presents quantitative data, outlines experimental protocols, and provides visual representations of the underlying mechanisms to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

The hydrolytic kinetic resolution of terminal epoxides is a powerful method for accessing highly enantioenriched epoxides and 1,2-diols, which are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.[1] The most effective catalysts for this transformation are chiral (salen)Co(III) complexes.[1]

Mechanism of Action

The mechanism of the (salen)Co(III)-catalyzed HKR is a cooperative bimetallic process.[2][3] This means that two cobalt complexes work in concert to facilitate the ring-opening of the epoxide. One (salen)Co(III) complex functions as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. The second (salen)Co(III) complex, in the form of a hydroxo-cobalt species, delivers the hydroxide nucleophile to the less sterically hindered carbon of the activated epoxide.[2][3]

Kinetic studies have revealed a second-order rate dependence on the concentration of the cobalt catalyst, which provides strong evidence for this bimetallic mechanism.[4] The high enantioselectivity of the reaction arises from the precise spatial arrangement of the two cobalt complexes and the chiral salen ligand, which favors the reaction of one enantiomer of the epoxide over the other.[2][3]

A crucial aspect of the catalytic cycle is the in-situ formation of the active (salen)Co-OH species from a precatalyst, such as (salen)Co-OAc or (salen)Co-Cl.[5] The nature of the counterion on the precatalyst can influence the overall reaction rate.[5]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the hydrolytic kinetic resolution of propylene oxide.

Quantitative Data

The HKR of terminal epoxides using chiral (salen)Co(III) catalysts is highly efficient, providing access to enantiomerically pure epoxides.

| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) | Ref |

| Propylene Oxide | 0.2 - 2.0 | None | 12-18 | ~50 | >99 | >98 | [1] |

| 1,2-Epoxyhexane | 0.5 | None | 14 | 53 | >99 | 98 | [1] |

| Styrene Oxide | 0.5 | MTBE | 16 | 51 | >99 | 97 | [1] |

| Epichlorohydrin | 0.4 | None | 12 | 52 | >99 | 98 | [1] |

Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide

Materials:

-

(R,R)-(salen)Co(II)

-

Acetic acid (glacial)

-

Racemic propylene oxide

-

Deionized water

-

Toluene (optional, for catalyst preparation)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Catalyst Preparation ((R,R)-(salen)Co(III)-OAc):

-

In a flask, dissolve (R,R)-(salen)Co(II) in toluene.

-

Add glacial acetic acid to the solution.

-

Stir the mixture in the presence of air for several hours until the color changes, indicating the oxidation of Co(II) to Co(III).

-

Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)-OAc catalyst.

HKR Procedure:

-

To a round-bottom flask, add racemic propylene oxide.

-

Add the (R,R)-(salen)Co(III)-OAc catalyst (0.2-2.0 mol% relative to the racemic epoxide).[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add deionized water (0.55 equivalents relative to the racemic epoxide).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

-

Monitor the reaction progress by chiral GC or HPLC.

-

Upon reaching approximately 50% conversion, quench the reaction.

-

Separate the unreacted this compound from the 1,2-propanediol product by distillation or extraction with a suitable solvent like dichloromethane.

-

Dry the organic layer containing the epoxide over anhydrous sodium sulfate and carefully remove the solvent to obtain the enantioenriched this compound.

Ring-Opening Copolymerization (ROCOP) of Propylene Oxide and Carbon Dioxide

The copolymerization of epoxides and carbon dioxide is a green and sustainable route to produce polycarbonates, which are biodegradable polymers with various applications. This compound can be used in this process to generate stereoregular poly(propylene carbonate).

Mechanism of Action

The ring-opening copolymerization of propylene oxide and CO₂ is effectively catalyzed by heterodinuclear complexes, such as Co(III)/K(I) systems.[6][7][8] The proposed mechanism involves the following key steps:

-

Initiation: The reaction is typically initiated by an alcohol, which reacts with the catalyst to form a metal alkoxide.

-

Epoxide Activation and Ring-Opening: The Co(III) center acts as a Lewis acid, coordinating to and activating the propylene oxide. The potassium cation delivers a transient carbonate nucleophile (formed by the insertion of CO₂ into the cobalt-alkoxide bond) to the activated epoxide, leading to ring-opening.[6][7][8]

-

Propagation: The newly formed alkoxide can then react with another molecule of CO₂ to regenerate the carbonate, which in turn attacks another activated propylene oxide molecule, propagating the polymer chain.

-

Competition with Cyclic Carbonate Formation: A competing side reaction is the "backbiting" of the growing polymer chain, which leads to the formation of cyclic propylene carbonate.[6] The selectivity towards polymer formation over the cyclic carbonate can be influenced by reaction conditions such as CO₂ pressure and temperature.[6][8]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the energy profile of the catalytic cycle, identifying the rate-determining step as the ring-opening of the propylene oxide.[6][7][8]

Visualization of the Catalytic Cycle

References

- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemistry of (R)-(+)-Propylene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide, a chiral epoxide, is a vital building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of efficient synthetic routes. This technical guide provides a comprehensive overview of the core thermochemical data for propylene oxide, details the experimental methodologies used for their determination, and presents visual workflows of these key experimental techniques.

While the focus of this guide is this compound, it is important to note that the majority of publicly available, high-precision thermochemical data has been determined for the racemic mixture of propylene oxide. The thermochemical properties of enantiomers, such as the standard enthalpy of formation and combustion, are theoretically identical. Minor differences can arise in chiral environments or in the crystalline state, but for most applications, the data for the racemic mixture serves as a highly accurate proxy for the pure (R)-(+)-enantiomer.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of propylene oxide. These values have been compiled from various sources, with primary data originating from combustion and adiabatic calorimetry, and vapor pressure measurements.

Table 1: Enthalpy and Entropy Data for Propylene Oxide

| Thermochemical Quantity | Symbol | Value | Units | State | Reference |

| Standard Enthalpy of Formation | ΔfH° | -94.68 ± 0.63 | kJ/mol | Gas | [1][2] |

| Standard Enthalpy of Formation | ΔfH° | -122.6 ± 0.63 | kJ/mol | Liquid | [2] |

| Standard Enthalpy of Combustion | ΔcH° | -1917.4 ± 1.1 | kJ/mol | Liquid | [2] |

| Standard Molar Entropy | S° | 196.27 | J/mol·K | Liquid | [2] |

Table 2: Heat Capacity of Liquid Propylene Oxide

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Reference |

| 298.15 | 125.1 | [2] |

| 300 | 122.19 | [2] |

Table 3: Phase Change Data for Propylene Oxide

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Vaporization | ΔvapH | 27.35 | kJ/mol | [1] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and vapor pressure measurements. The following sections detail the methodologies for the key experimental techniques employed.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of propylene oxide is typically derived from its enthalpy of combustion, which is measured using a bomb calorimeter. Given that propylene oxide is a volatile liquid, special procedures are required for its handling and combustion.

Experimental Procedure:

-

Sample Preparation: A known mass of high-purity propylene oxide is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a sealed glass ampoule. The mass of the sample is determined with high precision.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is positioned to ensure ignition of the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat release and the moles of propylene oxide combusted. The enthalpy of formation is then determined using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

The heat capacity of propylene oxide as a function of temperature is determined using a low-temperature adiabatic calorimeter. This technique measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

Experimental Procedure:

-

Sample Loading: A precisely weighed sample of degassed, high-purity propylene oxide is distilled into a sample container within the calorimeter. A small amount of helium gas is often added to the container to improve thermal conductivity.

-

Calorimeter Assembly: The sample container is placed within a series of concentric, radiation shields in a high-vacuum chamber. The temperature of the outermost shield is controlled to match the temperature of the sample container, creating an adiabatic environment.

-

Cooling: The calorimeter is cooled to the lowest desired temperature, typically using liquid helium or nitrogen.

-

Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small, incremental increase in temperature. The temperature of the sample is precisely measured before and after the energy input.

-

Data Acquisition: The process of energy input and temperature measurement is repeated in small increments across the desired temperature range.

-

Calculation of Heat Capacity: The heat capacity at each temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of propylene oxide, a relatively volatile compound, can be determined using the Knudsen effusion method. This technique relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Procedure:

-

Sample Preparation: A small amount of liquid propylene oxide is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice in its lid. The cell is weighed accurately.

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell can be precisely controlled.

-

Effusion Measurement: The chamber is evacuated, and the cell is heated to a constant, known temperature. The propylene oxide effuses through the orifice into the vacuum. The rate of mass loss is determined by measuring the mass of the cell at the beginning and end of a known time interval, or by continuous measurement using a microbalance.

-

Varying Temperature: The experiment is repeated at several different temperatures to obtain vapor pressure data as a function of temperature.

-

Calculation of Vapor Pressure: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of propylene oxide using the Knudsen equation.

-

Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Visualizations

The following diagrams illustrate the logical workflows of the experimental techniques described above.

Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Caption: Workflow for determining vapor pressure and enthalpy of vaporization using the Knudsen effusion method.

References

Quantum Chemical Analysis of Propylene Oxide Enantiomers: A Technical Guide

An in-depth technical guide on the quantum chemical calculations for propylene oxide enantiomers, tailored for researchers, scientists, and drug development professionals.

Introduction